molecular formula C19H15NO3S B6525573 2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate CAS No. 1011619-97-8

2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate

Cat. No.: B6525573
CAS No.: 1011619-97-8
M. Wt: 337.4 g/mol
InChI Key: YUYCSSHYRGDUKI-SNAWJCMRSA-N
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Description

2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate is a complex organic compound that features a combination of methoxy, pyridinyl, and thiophene carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxamide
  • 2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-sulfonate

Uniqueness

2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-methoxy-4-[(E)-2-pyridin-4-ylethenyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c1-22-17-13-15(5-4-14-8-10-20-11-9-14)6-7-16(17)23-19(21)18-3-2-12-24-18/h2-13H,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYCSSHYRGDUKI-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC=NC=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC=NC=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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